molecular formula C11H11N3O B11901246 (4-(6-Aminopyrazin-2-yl)phenyl)methanol

(4-(6-Aminopyrazin-2-yl)phenyl)methanol

Cat. No.: B11901246
M. Wt: 201.22 g/mol
InChI Key: FIOGMELSLPMJQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction . The product is then purified using techniques such as chromatography to achieve the desired purity level.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

(4-(6-Aminopyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Mechanism of Action

The mechanism of action of (4-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrazine group is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Aminopyrimidin-2-yl)phenyl)methanol
  • (4-(6-Aminopyridin-2-yl)phenyl)methanol
  • (4-(6-Aminopyrazol-2-yl)phenyl)methanol

Uniqueness

(4-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to its specific aminopyrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

[4-(6-aminopyrazin-2-yl)phenyl]methanol

InChI

InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2,(H2,12,14)

InChI Key

FIOGMELSLPMJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CC(=N2)N

Origin of Product

United States

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